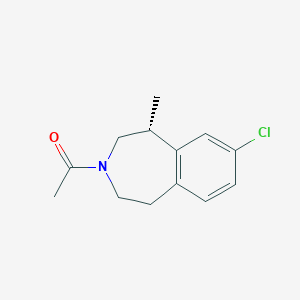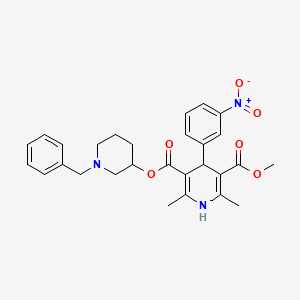![molecular formula C7H7N3O B1142666 6-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1260664-24-1](/img/structure/B1142666.png)
6-Methoxy-1H-pyrazolo[3,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring The methoxy group at the 6th position of the pyrazole ring adds to its unique chemical properties
Mechanism of Action
Target of Action
6-Methoxy-1H-pyrazolo[3,4-B]pyridine is a member of the pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds Similar compounds have been associated with various biological activities .
Mode of Action
It’s known that these compounds can act as global nucleophiles (electron donors) or global electrophiles (electron acceptors) .
Biochemical Pathways
Similar compounds have been associated with various biological activities .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Similar compounds have shown anticancer activity against various tumor cell lines .
Action Environment
Similar compounds have shown strong fluorescence which can be distinguished by our eyes readily in dmso or under uv light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methoxypyrazole with 2-chloropyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: 6-Hydroxy-1H-pyrazolo[3,4-B]pyridine.
Reduction: Dihydro-6-methoxy-1H-pyrazolo[3,4-B]pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-1H-pyrazolo[3,4-B]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored as a scaffold for developing anticancer agents, anti-inflammatory drugs, and central nervous system modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique electronic properties.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the methoxy group, resulting in different chemical properties and biological activities.
6-Hydroxy-1H-pyrazolo[3,4-B]pyridine: An oxidized derivative with distinct reactivity.
Dihydro-6-methoxy-1H-pyrazolo[3,4-B]pyridine: A reduced form with altered electronic properties.
Uniqueness: 6-Methoxy-1H-pyrazolo[3,4-B]pyridine stands out due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group enhances its potential as a drug candidate by improving its pharmacokinetic properties and target specificity.
Properties
IUPAC Name |
6-methoxy-1H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-2-5-4-8-10-7(5)9-6/h2-4H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQKQZRITLAWDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








